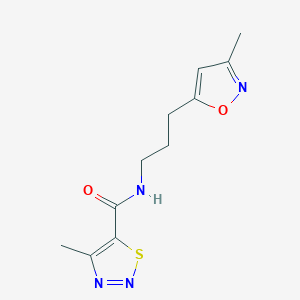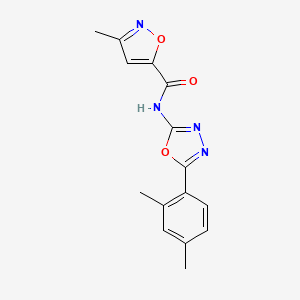
2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N5O2S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Applications in Scientific Research
Biological Activity and Drug Development
Compounds with intricate structures, such as the one mentioned, often attract interest in the field of drug discovery for their potential biological activities. Researchers might explore such a compound's interaction with specific proteins, receptors, or enzymes. For instance, analogs related to triazole derivatives have been studied for their anti-inflammatory, antiviral, and anticancer properties. The design and synthesis of these compounds could lead to the discovery of new therapeutic agents. Studies like those conducted by Annunziato and Di Renzo (1993) on non-steroidal anti-inflammatory compounds offer insights into how structural modifications can influence biological activity and drug efficacy Annunziato & Di Renzo, 1993.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics (how a drug is absorbed, distributed, metabolized, and excreted in the body) of complex compounds is crucial for drug development. Research might focus on how such a compound is metabolized and which metabolites are formed, as seen in studies of acetaminophen metabolism by Mrochek et al. (1974), which detailed the metabolic pathways and identified specific metabolites using high-resolution techniques Mrochek et al., 1974.
Toxicology and Safety Assessment
Before any potential therapeutic application, the safety profile of the compound must be thoroughly assessed. This includes evaluating its toxicological effects in vitro and in vivo. The study of adverse effects following exposure to similar compounds, such as the work by Thornton et al. (2017) on seizures and systemic inflammatory response associated with recreational drug use, underscores the importance of understanding the toxicological implications of novel compounds Thornton et al., 2017.
Mechanism of Action
Investigating the mechanism of action involves elucidating how the compound exerts its biological effects at the molecular level. This can involve binding studies, signaling pathway analyses, and gene expression profiling. Studies such as those by Brown et al. (2007) on the biodistribution and radiation dosimetry of radioligands in imaging inflammation highlight the role of such compounds in advancing diagnostic and therapeutic strategies Brown et al., 2007.
Propriétés
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-14(2)16-6-8-17(9-7-16)23-20(27)13-29-21-25-24-19(26(21)22)12-15-4-10-18(28-3)11-5-15/h4-11,14H,12-13,22H2,1-3H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBIEFCMNVNPHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2361960.png)




![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B2361966.png)

